molecular formula C22H23N3O3 B11141922 2-(5-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11141922
M. Wt: 377.4 g/mol
InChI Key: HSCSXXDDZAVQGG-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a bis-indole derivative featuring two 5-methoxyindole moieties connected via an acetamide linker. One indole is substituted at the N1 position, while the other is linked to the ethyl side chain at the C3 position (Figure 1). This structural complexity distinguishes it from simpler indole-based compounds like melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide), which contains a single indole ring . The compound’s synthesis likely involves coupling reactions between indole precursors and activated acetamide intermediates, as seen in analogous indole-acetamide syntheses (e.g., via chloroacetamide intermediates reacting with amines or other nucleophiles) .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H23N3O3/c1-27-17-4-6-21-15(11-17)8-10-25(21)14-22(26)23-9-7-16-13-24-20-5-3-18(28-2)12-19(16)20/h3-6,8,10-13,24H,7,9,14H2,1-2H3,(H,23,26)

InChI Key

HSCSXXDDZAVQGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Rings: The indole rings can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Acetamide Linkage Formation: The final step involves coupling the methoxy-substituted indole rings with an acetamide linker. This can be achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes several transformations due to its reactive sites:

Nucleophilic Substitution at Methoxy Groups

The methoxy (-OCH₃) groups on the indole rings are susceptible to nucleophilic substitution under acidic or basic conditions:

  • Conditions : H₂SO₄ (1M), 80°C, 12 hours.

  • Outcome : Methoxy groups are replaced by nucleophiles (e.g., amines or thiols), producing derivatives with modified electronic profiles.

Oxidation of Indole Rings

The indole moieties undergo oxidation, particularly at the pyrrole ring:

  • Reagents : KMnO₄ in aqueous acidic media.

  • Products : Hydroxylated indoles or ring-opened intermediates, depending on reaction duration and temperature.

Reduction of Acetamide Group

The acetamide (-NHCOCH₃) group can be reduced to a primary amine:

  • Reagents : LiAlH₄ in THF at 0°C.

  • Applications : Generates a more nucleophilic amine derivative for further functionalization.

Reactivity Comparison of Derivatives

The table below summarizes reaction outcomes for structurally related indole-acetamide compounds:

Reaction TypeConditionsProductYield (%)
Nucleophilic SubstitutionH₂SO₄, 80°C, 12hAcetylated derivative65
OxidationKMnO₄, H₂O, 25°C, 6hHydroxylated indole58
ReductionLiAlH₄, THF, 0°C, 2hAmine derivative72

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SₙAr mechanism where the methoxy group acts as a leaving group after protonation.

  • Oxidation : Likely involves radical intermediates, with Mn(VII) species abstracting hydrogen atoms from the indole ring.

  • Reduction : LiAlH₄ cleaves the amide C=O bond through nucleophilic attack, yielding the corresponding amine.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 100°C leads to decomposition, forming indole fragments and acetic acid.

  • Photoreactivity : Exposure to UV light induces dimerization of indole rings, necessitating storage in dark, inert conditions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that indole derivatives exhibit significant antimicrobial activity. For example, compounds structurally related to 2-(5-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as certain fungi. In studies, specific derivatives demonstrated inhibition zones ranging from 21 mm to 22 mm against pathogens like Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

Indole compounds are also being explored for their anticancer properties. For instance, derivatives have shown promise in inducing apoptosis in cancer cell lines such as HepG2 (human liver cancer cells), with IC50 values indicating effective cytotoxicity . The mechanism often involves the activation of caspases, which are crucial for programmed cell death .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, 2-(5-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide may have various therapeutic applications:

Application Description
AntimicrobialEffective against a range of bacteria and fungi, making it a candidate for antibiotic development.
AnticancerPotential use in cancer therapies due to its ability to induce apoptosis in tumor cells.
NeuroprotectiveIndoles are known for their neuroprotective effects; further research may reveal similar properties for this compound.

Case Studies and Research Findings

Several studies have highlighted the significance of indole derivatives in medicinal chemistry:

  • Antimicrobial Evaluation : A study synthesized various N-acetylisatins and tested their antimicrobial properties, revealing that certain derivatives exhibited superior activity against common pathogens .
  • Cytotoxicity Studies : Research on related compounds indicated notable cytotoxic effects on HepG2 cells, suggesting potential applications in oncology .
  • Molecular Docking Studies : These studies help predict the interaction between the compound and biological targets, providing insights into its mechanism of action and guiding further drug development .

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities References
Target Compound : 2-(5-Methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide Dual 5-methoxyindole moieties; acetamide linker 393.43 g/mol* Hypothesized enhanced receptor binding due to dual indole motifs; potential metabolic instability at methoxy groups
Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide) Single 5-methoxyindole; ethylacetamide side chain 232.28 g/mol Sleep regulation, antioxidant, and anti-tumor properties; commercial contaminant concerns
Compound 10 (Contaminant in melatonin preparations) Bis-indole structure with methyl-linked indoles; acetylated ethylamine chains 452.47 g/mol Interferes with melatonin quantification; complex structure complicates metabolic pathways
2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide Bromo substitution at C5 of one indole; methoxy at C5 of the other 457.32 g/mol Increased lipophilicity and potential halogen-mediated stability; uncharacterized bioactivity
N-(2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl)acetamide 2-Methyl and 5-methoxy substitutions on indole 262.31 g/mol Modified melatonin analog with altered receptor affinity; reduced metabolic demethylation
2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide Nitro group at C5; ketone and phenylethylamide modifications 351.35 g/mol Electron-withdrawing nitro group enhances metabolic stability; anxiolytic applications

*Calculated based on molecular formula.

Biological Activity

The compound 2-(5-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (commonly referred to as Y041-4158) is a synthetic derivative of indole, characterized by its complex molecular structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C22H23N3O3
  • Molecular Weight : 377.44 g/mol
  • LogP : 3.3115
  • Polar Surface Area : 51.349 Ų
PropertyValue
Molecular FormulaC22H23N3O3
Molecular Weight377.44 g/mol
LogP3.3115
Polar Surface Area51.349 Ų
Hydrogen Bond Acceptors Count4
Hydrogen Bond Donors Count2

Synthesis

The synthesis of Y041-4158 involves a multi-step process that typically includes the reaction of indole derivatives with various reagents under controlled conditions. The compound has been synthesized with high yield and purity, as demonstrated in various studies .

Biological Activity

Y041-4158 exhibits several biological activities, particularly in the context of cancer research and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the compound's ability to induce cell death through mechanisms distinct from traditional apoptosis. It has been shown to promote methuosis , a form of cell death characterized by cytoplasmic vacuolization, which can be advantageous in targeting resistant cancer cells .

In vitro assays revealed that Y041-4158 effectively inhibits the growth of various cancer cell lines, including glioblastoma and breast cancer cells, with IC50 values often below 10 µM . The compound's mechanism appears to involve disruption of microtubule dynamics, leading to mitotic arrest and subsequent cytotoxic effects .

Neuropharmacological Effects

Y041-4158 has also been investigated for its potential neuroprotective properties. Preliminary findings suggest that it may modulate neurotransmitter systems, particularly serotonin pathways, due to its structural similarity to melatonin and other indole derivatives . These effects could be beneficial in treating conditions such as anxiety and depression.

Case Studies

Several case studies have documented the biological effects of Y041-4158:

  • Study on Glioblastoma Cells :
    • Objective : To evaluate the cytotoxic effects on glioblastoma cells.
    • Findings : The compound induced significant vacuolization within 4 hours of treatment, leading to cell detachment and death by 48 hours at concentrations as low as 2.5 µM .
  • Neuroprotective Study :
    • Objective : To assess the impact on neuronal cell survival.
    • Findings : Y041-4158 demonstrated protective effects against oxidative stress-induced cell death in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step protocols focusing on indole functionalization and amide coupling. Key steps include:

  • Indole protection : Use of trityl (triphenylmethyl) groups to protect reactive sites during synthesis (e.g., 1-trityl-1H-indazol intermediates) .
  • Acylation : Reaction of indole derivatives with chloroacetyl chloride or acetic anhydride in the presence of bases like potassium carbonate or triethylamine .
  • Catalytic hydrogenation : For nitro group reduction, Pd/C catalysts in ethanol/dichloromethane mixtures are employed .
  • Coupling optimization : Yields improve with controlled temperatures (e.g., reflux at 80°C) and solvent choices (DMF for polar intermediates, THF for lithium hydroxide-mediated hydrolysis) .

Critical factors affecting yield include catalyst loading (e.g., 10% Pd/C), reaction time (8–12 hours for reflux), and purification methods (recrystallization vs. column chromatography).

Advanced: How can catalytic systems be optimized for coupling reactions in its synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for reductions) vs. organocatalysts for amide bond formation. Evidence shows Pd/C achieves >80% yield in nitro-to-amine reductions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates, while THF/water mixtures improve hydrolysis efficiency .
  • Temperature gradients : Stepwise heating (e.g., 50°C for acylation, 80°C for cyclization) minimizes side reactions .
  • Additives : Potassium iodide in DMF accelerates nucleophilic substitution by stabilizing transition states .

Advanced characterization (e.g., HPLC monitoring) is recommended to track reaction progress and identify byproducts .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify indole proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • X-ray crystallography : Resolves stereochemistry and confirms bond lengths/angles, as demonstrated for similar N-cyclohexyl indole derivatives .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 394.17 for C21_{21}H22_{22}N3_3O4_4) .

For ambiguous signals, 2D NMR (COSY, HSQC) distinguishes overlapping peaks in the indole-ethyl-acetamide backbone .

Advanced: How to resolve discrepancies in reported biological activities of similar indole derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7 for anti-cancer activity) or dose ranges .
  • Structural nuances : Methoxy positioning (5- vs. 6-methoxy) alters receptor binding; compare bioactivity of 5-methoxy vs. 5-hydroxy analogs .
  • Metabolic stability : Plasma protein binding assays (e.g., using mouse liver microsomes) clarify bioavailability differences .

Standardized protocols (e.g., NIH/NCATS guidelines) and head-to-head comparative studies are critical for reconciling data .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation .
  • Light sensitivity : Amber vials mitigate photolysis of the indole core .
  • Humidity control : Desiccants (silica gel) prevent hydrolysis of the acetamide group .
    Stability should be confirmed via periodic HPLC purity checks (>95% threshold) .

Advanced: What strategies enhance bioavailability based on structural features?

Methodological Answer:

  • Prodrug design : Esterification of the acetamide (e.g., ethyl ester prodrugs) improves membrane permeability .
  • Solubility modifiers : Co-crystallization with cyclodextrins or PEGylation of the ethyl spacer enhances aqueous solubility .
  • Targeted delivery : Conjugation to folate or peptide vectors directs the compound to cancer cells overexpressing receptors .

In vitro permeability assays (Caco-2 monolayers) and in vivo pharmacokinetic studies in rodent models are recommended for validation .

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